ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Historical Context of Benzothiazole Derivatives
Benzothiazoles, first synthesized in 1887 by A. W. Hofmann via cyclization reactions, have evolved into a cornerstone of heterocyclic chemistry. Early applications focused on their utility in dye production (e.g., thioflavin) and rubber vulcanization accelerators. The discovery of bioactive derivatives, such as riluzole (a neuroprotective agent) and pramipexole (a dopamine agonist), catalyzed their adoption in medicinal chemistry. By the mid-20th century, over 10,000 lbs of benzothiazole were annually produced in the U.S., primarily for industrial and pharmaceutical uses.
Key milestones include:
Significance of Dimethoxybenzothiazole Derivatives in Chemical Research
Dimethoxy substitutions at the 5,6-positions of benzothiazole enhance electronic properties and bioactivity. The methoxy groups act as electron donors, improving binding affinity to targets like GABA receptors and COX-2 enzymes. For example:
- Anticonvulsant activity : 5,6-Dimethoxybenzothiazole derivatives exhibit ED$$_{50}$$ values as low as 46.1 mg/kg in maximal electroshock tests.
- Antimicrobial potency : Heteroarylated dimethoxybenzothiazoles show MIC values ≤8 µg/mL against Staphylococcus aureus.
Table 2: Bioactivity of Selected Dimethoxybenzothiazoles
Position of Ethyl 2-(2-Imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide in Heterocyclic Chemistry
This compound (CAS: 1190931-41-9) integrates three functional motifs:
- 5,6-Dimethoxybenzothiazole core : Enhances solubility and π-π stacking with biological targets.
- Imino group : Facilitates hydrogen bonding with enzymes like HCV NS5B polymerase.
- Ethyl acetate side chain : Modulates lipophilicity (LogP ≈ 2.1), optimizing blood-brain barrier penetration.
Table 3: Structural Comparison with Analogous Derivatives
Recent syntheses involve nucleophilic substitution of 2-chlorobenzothiazoles with ethyl bromoacetate in DMF, yielding purities >97% (HPLC). The compound serves as a key intermediate for:
Properties
IUPAC Name |
ethyl 2-(2-imino-5,6-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S.BrH/c1-4-19-12(16)7-15-8-5-9(17-2)10(18-3)6-11(8)20-13(15)14;/h5-6,14H,4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUJBAPGOQFHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=C(C=C2SC1=N)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]thiazole Core
Method A: Cyclization of 2-Aminothiophenol Derivatives
- Reactants: 2-Aminothiophenol derivatives bearing methoxy substituents.
- Procedure: The amino-thiol precursor reacts with suitable carboxylic acid derivatives or aldehydes under acidic or basic conditions to induce cyclization.
- Reaction Conditions: Typically refluxed in acetic acid or ethanol with catalytic acid (e.g., polyphosphoric acid) at elevated temperatures (~100–150°C).
Method B: Condensation of 2-Aminothiophenol with 2-Carbonyl Compounds
Attachment of the Ethyl Acetate Moiety at Position 2
- Method: Nucleophilic substitution or acylation of the nitrogen or carbon positions on the heterocycle.
- Procedure: Alkylation of the heterocyclic nitrogen with ethyl chloroacetate or similar electrophiles under basic conditions (e.g., potassium carbonate in DMF).
- Reaction Conditions: Reflux at 80–100°C, with stoichiometric control to prevent over-alkylation.
Formation of the Imino Group
Conversion to Hydrobromide Salt
- Method: Protonation of the imine nitrogen with hydrobromic acid.
- Procedure: Dissolving the free base in a suitable solvent (e.g., ethanol or methanol), then adding hydrobromic acid dropwise under stirring.
- Reaction Conditions: Typically performed at room temperature, followed by solvent removal and crystallization to obtain the hydrobromide salt.
Representative Reaction Scheme and Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization to form benzo[d]thiazole | 2-Aminothiophenol + aldehyde | Ethanol | Reflux (~100°C) | 70–85% | Acid catalysis |
| 2 | Methoxylation at positions 5 and 6 | Methyl iodide + K2CO3 | DMF | Room temp to 50°C | 80–90% | Regioselective methylation |
| 3 | Alkylation with ethyl chloroacetate | Ethyl chloroacetate + base | DMF | 80–100°C | 60–75% | Control over monoalkylation |
| 4 | Imine formation | Aldehyde + amino group | Ethanol | Room temp | 75–85% | Mild acidic conditions |
| 5 | Salt formation with hydrobromic acid | Hydrobromic acid | Ethanol | Room temp | Quantitative | Crystallization |
Data Tables Summarizing Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Cyclization | 2-Aminothiophenol + aldehyde | Ethanol | Reflux (~100°C) | 4–6 h | 70–85 | Acid catalysis |
| Methoxylation | Methyl iodide + K2CO3 | DMF | 25–50°C | 12–24 h | 80–90 | Regioselective methylation |
| Alkylation | Ethyl chloroacetate + K2CO3 | DMF | 80–100°C | 6–8 h | 60–75 | Controlled monoalkylation |
| Imine formation | Aldehyde + amine | Ethanol | RT | 2–4 h | 75–85 | Mild acid catalysis |
| Salt formation | Hydrobromic acid | Ethanol | RT | 1–2 h | Quantitative | Crystallization |
Research Findings and Considerations
- Reaction Optimization: Temperature control is critical during methylation and alkylation steps to prevent polyalkylation or side reactions.
- Purification: Techniques such as recrystallization from ethanol or chromatography are employed to purify intermediates and final products.
- Yield Enhancement: Using excess reagents and slow addition of electrophiles can improve yields and selectivity.
- Safety Note: Handling methylating agents and hydrobromic acid requires appropriate safety measures due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety or the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
1.1 Carbonic Anhydrase Inhibition
One of the primary applications of this compound is its role as an inhibitor of carbonic anhydrase II (CA II), an enzyme involved in numerous physiological processes including acid-base balance and respiration. Research indicates that derivatives of thiazole compounds exhibit significant inhibitory activity against CA II, suggesting that ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide may also possess similar properties. In vitro studies have demonstrated that various thiazole derivatives can effectively inhibit CA II, with some exhibiting IC50 values lower than standard inhibitors like acetazolamide .
1.2 Anti-Cancer Activity
The compound's structural features make it a candidate for anti-cancer therapies. Studies have shown that compounds with similar thiazole backbones have been tested for their efficacy against various cancer types, including brain and pancreatic cancers. The mechanism often involves the inhibition of specific enzymes that are overexpressed in cancer cells .
Synthesis and Characterization
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. These methods have been optimized to improve yield and purity, making the compound more accessible for research purposes .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Diethyl but-2-ynedioate | 85 |
| 2 | Acylation | Acyl thiourea | 90 |
| 3 | Purification | Column chromatography | 95 |
Case Studies
3.1 Inhibition Studies
In a study evaluating the inhibitory effects on CA II, several synthesized derivatives were compared against this compound. The results showed that certain modifications to the benzothiazole ring significantly enhanced inhibitory activity, indicating that structural optimization is crucial for developing effective inhibitors .
3.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and CA II. These studies suggest that specific functional groups on the compound facilitate stronger binding affinities compared to existing inhibitors .
Mechanism of Action
The mechanism of action of ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The imino group and the benzo[d]thiazole core are crucial for binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site or alter receptor function by binding to specific sites.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxy groups (e.g., 5,6-dimethoxy vs. 6-methoxy) enhance solubility in polar solvents compared to alkyl or chloro substituents . Dimethyl or isopropyl groups (e.g., 5,7-dimethyl, 6-isopropyl) introduce steric bulk, which could impact binding in biological systems .
Ester Group Variation :
- Ethyl esters (as in the target compound) generally exhibit lower volatility and higher stability compared to methyl esters, though this may vary with substitution patterns .
Synthesis Efficiency :
- Three-component reactions (e.g., benzothiazole + ethyl bromoacetate + indole derivatives) achieve yields of 70–85% under reflux conditions .
- Alkylation methods (e.g., using benzyl bromoacetate) report yields up to 94% , suggesting that optimizing reaction conditions could improve efficiency for the target compound.
Research Findings and Data Gaps
- Physicochemical Data: Melting points, solubility, and spectral data (e.g., ¹H/¹³C NMR) are notably absent for the target compound but are critical for characterization. Analogs like methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide provide models for such analyses .
- Biological Screening : Compounds such as thiazole-triazole hybrids (e.g., from ) show analgesic activity, suggesting that the target compound’s dimethoxy groups could be explored for similar applications .
- Synthetic Optimization : The use of Pd-catalyzed cross-coupling (as in ) could introduce aryl/heteroaryl groups at position 4 or 6, expanding structural diversity .
Biological Activity
Ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a synthetic compound belonging to the benzo[d]thiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by an imino group and dimethoxy substitutions on the benzene ring, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 363.23 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory process. Molecular docking studies indicate that it binds effectively to the active sites of these enzymes, leading to reduced production of inflammatory mediators .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may contribute to its anti-inflammatory effects by reducing oxidative stress in cells.
Anti-inflammatory Effects
A significant area of research has focused on the anti-inflammatory properties of this compound. In a carrageenan-induced edema model, administration of this compound resulted in notable reductions in paw edema at various dosages:
| Dosage (mg/kg) | Percent Reduction in Edema (%) |
|---|---|
| 10 | 33.3 ± 0.77 |
| 20 | 34.7 ± 0.74 |
| 30 | 40.58 ± 0.84 |
These findings indicate that higher doses correlate with increased anti-inflammatory efficacy .
Analgesic Properties
The compound also demonstrates analgesic effects. In pain latency tests, it showed significant response times at increasing concentrations:
| Concentration (mg/kg) | Latency Time (s) |
|---|---|
| 50 | 10.32 ± 0.82 |
| 100 | 12.16 ± 0.51 |
| 150 | 12.93 ± 0.45 |
This suggests that the compound may be effective in managing pain associated with inflammatory conditions .
Antimicrobial Activity
Thiazole derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary assessments indicate potential effectiveness against various bacterial strains, although further detailed studies are required to establish specific activity profiles .
Q & A
Q. What are the established synthetic routes for ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and what critical reaction conditions influence yield?
The compound is typically synthesized via multistep protocols involving:
- Thiazole ring formation : Reaction of thiourea with α-bromoacetophenone derivatives in refluxed ethanol, followed by condensation with anhydrides in the presence of pyridine and acidification .
- Functionalization : Alkylation or cyclization steps using reagents like ethyl bromoacetate under reflux conditions (e.g., acetone, 8–12 hours) to introduce the imino and acetoxy groups .
- Hydrobromide salt formation : Acidification with HBr to stabilize the imino group . Key factors affecting yield include solvent choice (e.g., ethanol vs. acetone), reaction time, and stoichiometric control of brominating agents.
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Essential techniques include:
- ¹H/¹³C NMR : Confirm the presence of dimethoxy groups (δ ~3.8–4.0 ppm for OCH₃), thiazole protons (δ ~6.5–7.5 ppm), and acetate ester signals (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₄H₁₇N₂O₄S·HBr) and fragmentation patterns matching thiazole ring cleavage .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ ~270–300 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and reactivity of the imino-thiazole core .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) by modeling hydrogen bonding between the imino group and active-site residues . Example: Docking studies on similar benzo[d]thiazole derivatives revealed enhanced binding affinity when methoxy groups occupy hydrophobic pockets .
Q. What strategies resolve contradictions in biological screening data for structurally related benzo[d]thiazole derivatives?
Discrepancies in activity (e.g., antimicrobial vs. cytotoxicity) may arise from:
- Substituent effects : Dimethoxy groups enhance solubility but may reduce membrane permeability .
- Protonation state : The hydrobromide salt’s solubility at physiological pH vs. neutral imino-thiazole forms . Mitigation strategies include:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing methoxy with halogens) .
- In vitro pharmacokinetic profiling : Assess metabolic stability using liver microsomes to identify labile groups .
Q. How are reaction intermediates stabilized during large-scale synthesis to prevent degradation?
Critical steps include:
- Protection of the imino group : Use of hydrobromic acid to prevent oxidation during reflux .
- Low-temperature storage : Intermediates like 2-aminothiazole derivatives are stored at –20°C to avoid dimerization .
- In-line monitoring : Real-time HPLC or FTIR to detect side products (e.g., hydrolyzed esters) during condensation .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can they be improved for reproducibility?
- Issue : Low yields (~40–50%) in cyclization steps due to competing side reactions .
- Solution : Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Issue : Chromatography-dependent purification for polar intermediates.
- Solution : Switch to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
Q. How can spectroscopic artifacts (e.g., tautomerism in the imino group) confound structural analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
